Ertapenem (disodium) is a synthetic antibiotic belonging to the carbapenem class, which is structurally related to beta-lactam antibiotics. It is primarily used for the treatment of various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is marketed under the brand name INVANZ and is administered parenterally. Ertapenem exhibits a unique pharmacological profile, including a long half-life, which allows for once-daily dosing.
Ertapenem was developed in the 1990s and has been widely studied for its efficacy against resistant bacterial strains. It is synthesized from advanced intermediates derived from other carbapenems, with a focus on optimizing purity and yield during production.
Ertapenem is classified as:
The synthesis of Ertapenem involves several key steps, utilizing various chemical reactions to achieve the final product.
Ertapenem has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity.
Ertapenem undergoes several chemical reactions during its synthesis and application.
Ertapenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls.
Ertapenem displays several notable physical and chemical properties that influence its formulation and use.
Ertapenem is primarily utilized in clinical settings for treating infections caused by multidrug-resistant bacteria.
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: